Cas no 10066-90-7 (Acetamide,N-[4-(sulfooxy)phenyl]-)
10066-90-7 structure
Product Name:Acetamide,N-[4-(sulfooxy)phenyl]-
CAS No:10066-90-7
MF:C8H9NO5S
MW:231.225761175156
CID:150500
PubChem ID:83939
Update Time:2025-04-19
Acetamide,N-[4-(sulfooxy)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[4-(sulfooxy)phenyl]-
- (4-acetamidophenyl) hydrogen sulfate
- 4-ACETAMINOPHEN SULFATE
- 4-Acetaminophen Sulfate Discontinued See: A161230
- 4-acetamidophenylsulfate monoester
- 4-acetamidophenylsulphate
- Acetamide,N-[4-(sulfooxy)phenyl]
- Acetaminophen sulfate
- Acetaminophen sulfate ester
- acetaminophen sulphate
- acetaminophen sulphate ester
- Acetaminophen-O-sulfate
- N-(4-(Sulfooxy)phenyl)acetamide
- N-Acetyl-4-aminophenol sulfate
- Paracetamol sulfate
- p-hydroxyacetanilide sulphate ester
- UNII-S6002H6J9F
- 10066-90-7
- CHEBI:32635
- N-acetyl-4-aminophenol sulphate
- (4-acetamidophenyl) hydrogen sulphate
- Q27115027
- FT-0636624
- SCHEMBL5023104
- 4-Acetamidophenyl hydrogen sulphate
- DTXSID70143433
- 4-acetamidophenyl hydrogen sulfate
- Acetaminophen sulfate (potassium salt)
- PCM-S
- ACETAMINOPHEN-4(O)-SULFATE
- NS00004863
- Discontinued See: A161230
- paracetamol sulphate
- FT-0661043
- acetaminophen o-sulfate
- 4-Acetamidophenol sulfate
- paracetamol-sulfate
- S6002H6J9F
- Acetamide, N-(4-(sulfooxy)phenyl)-
- ACETANILIDE, 4'-HYDROXY-, HYDROGEN SULPHATE
- ACETANILIDE, 4'-HYDROXY-, HYDROGEN SULFATE
- ACETAMINOPHEN-4(O)-SULPHATE
- CHEMBL3544802
-
- Inchi: 1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
- InChI Key: IGTYILLPRJOVFY-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)OC1C=CC(=CC=1)NC(C)=O
Computed Properties
- Exact Mass: 231.02000
- Monoisotopic Mass: 231.02014356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Melting Point: 170°C (dec.)
- PSA: 101.08000
- LogP: 1.98040
Acetamide,N-[4-(sulfooxy)phenyl]- Related Literature
-
Najla AlMasoud,Taghrid S. Alomar,Yun Xu,Cassio Lima,Royston Goodacre Analyst 2023 148 1805
-
Jacob S. Folz,Dari Shalon,Oliver Fiehn Food Funct. 2021 12 9405
-
Suzanne Geenen,James W. T. Yates,J. Gerry Kenna,Frederic Y. Bois,Ian D. Wilson,Hans V. Westerhoff Integr. Biol. 2013 5 877
-
Toby J. Athersuch,Daniel J. Antoine,Alan R. Boobis,Muireann Coen,Ann K. Daly,Lucia Possamai,Jeremy K. Nicholson,Ian D. Wilson Toxicol. Res. 2018 7 347
-
Neslihan Demir,Keziban Atacan,Mustafa Ozmen,Salih Zeki Bas New J. Chem. 2020 44 11759
10066-90-7 (Acetamide,N-[4-(sulfooxy)phenyl]-) Related Products
- 1020718-78-8(4-Acetaminophen-d3 Sulfate)
- 32113-41-0(4-Acetaminophen Sulfate Potassium Salt)
- 60603-11-4(N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk